molecular formula C16H20O3 B14354442 Methyl 2-hydroxy-2-phenylnon-3-ynoate CAS No. 92956-90-6

Methyl 2-hydroxy-2-phenylnon-3-ynoate

Cat. No.: B14354442
CAS No.: 92956-90-6
M. Wt: 260.33 g/mol
InChI Key: RMIZHEIERBBGQV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylnon-3-ynoate is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a triple bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-phenylnon-3-ynoate can be synthesized through several methods. One common approach involves the reaction of a phenylacetylene derivative with a suitable ester under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the coupling of the alkyne and ester groups . Another method involves the use of Grignard reagents, where the phenylmagnesium bromide reacts with a suitable ester to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylnon-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a different carbon chain length.

    Methyl 2-hydroxy-2-phenylbutanoate: Another similar compound with a different carbon chain length.

    Methyl 2-hydroxy-2-phenylpentanoate: Similar structure with a longer carbon chain.

Uniqueness

Methyl 2-hydroxy-2-phenylnon-3-ynoate is unique due to the presence of a triple bond, which imparts distinct chemical reactivity compared to its analogs. The combination of the hydroxyl group, phenyl group, and triple bond makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

92956-90-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylnon-3-ynoate

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-10-13-16(18,15(17)19-2)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6H2,1-2H3

InChI Key

RMIZHEIERBBGQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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